molecular formula C14H23N3O2S B2380345 1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea CAS No. 2034401-10-8

1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea

Cat. No.: B2380345
CAS No.: 2034401-10-8
M. Wt: 297.42
InChI Key: WPIYYYXBPVLDJO-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea is a urea derivative featuring a thiazole ring substituted with a cyclohexyl group at the 4-position and a methoxyethyl chain attached to the urea nitrogen. The methoxyethyl substituent may modulate solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-19-8-7-15-14(18)16-9-13-17-12(10-20-13)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYYYXBPVLDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=NC(=CS1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, synthesis, and reported biological activities based on existing literature.

Structural Characteristics

The molecular formula of this compound is C13H18N2OSC_{13}H_{18}N_2OS. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclohexyl group and methoxyethyl side chain contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl-substituted thiazole derivatives with urea or thiourea in the presence of appropriate catalysts. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using standard organic synthesis techniques.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties by inhibiting various cancer cell lines. A study showed that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as p38 MAP kinase and TNF-alpha production inhibition .

Anti-inflammatory Properties

Thiazole compounds are often explored for their anti-inflammatory effects. Inhibition of phosphodiesterase IV (PDE IV) has been linked to reduced inflammation, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Some thiazole derivatives have demonstrated antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown effectiveness against bacteria and fungi, indicating potential applications in treating infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Thiazole AAnticancerInduces apoptosis via p38 MAPK pathway
Thiazole BAnti-inflammatoryPDE IV inhibition
Thiazole CAntimicrobialDisruption of cell membrane integrity

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of thiazole derivatives, a compound structurally similar to this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thiazole-based compounds showed that they could effectively reduce inflammation markers in animal models. The study highlighted the potential for developing new therapeutics for chronic inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues with Urea and Thiazole Motifs
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
1-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea R1: 4-Cyclohexyl-thiazole; R2: 2-Methoxyethyl ~335.5 (estimated) N/A High lipophilicity (cyclohexyl), moderate solubility (methoxyethyl)
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea () R1: 4-Methoxybenzyl; R2: 5-Nitro-thiazole ~322.3 N/A Nitro group enhances electrophilicity; potential antimicrobial activity
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid () R1: 3,5-Difluorophenyl-thiazole; R2: Benzoic acid ~347.3 N/A Fluorine atoms improve metabolic stability; carboxylic acid enhances solubility

Key Comparisons :

  • Solubility : Methoxyethyl and benzoic acid substituents () enhance aqueous solubility relative to the cyclohexyl group, which may limit the target compound’s bioavailability .
  • Electrophilic Reactivity : The nitro group in ’s compound could facilitate covalent interactions with biological targets, unlike the electron-rich cyclohexyl-thiazole in the target compound .
Urea Derivatives with Heterocyclic Variations
  • Pyrazole vs. Thiazole Cores: Compounds in (e.g., 9a, 9b) feature pyrazole rings instead of thiazoles. Thiazoles, with sulfur participation, may engage in unique hydrophobic or π-stacking interactions .
  • Triazine-Thiourea Hybrids (): The triazine core in introduces a planar, electron-poor system, contrasting with the thiazole’s aromaticity.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for 1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea?

  • Methodological Answer : The synthesis involves sequential coupling of thiazole, cyclohexyl, and urea moieties. Critical steps include:
  • Intermediate Preparation : Cyclohexyl-thiazole intermediates are synthesized via nucleophilic substitution or cyclization reactions. Thiazole rings can be functionalized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Urea Formation : Reacting the thiazole-methylamine intermediate with 2-methoxyethyl isocyanate under anhydrous conditions in DMF or THF. Triethylamine is often used to scavenge HCl .
  • Optimization : Temperature (40–80°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm methylene bridge integration (δ ~4.2 ppm for –CH₂–) and urea NH signals (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and thiazole C=N at ~1520 cm⁻¹ .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC₅₀ values are calculated via dose-response curves (1 nM–100 µM) .
  • Cell Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
  • Membrane Permeability : Caco-2 monolayers assess intestinal absorption potential. Papp values >1 × 10⁻⁶ cm/s indicate favorable bioavailability .

Advanced Research Questions

Q. What methodologies are employed to investigate the structure-activity relationship (SAR) of this urea derivative in enzyme inhibition studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogues with modified cyclohexyl (e.g., cyclopentyl), thiazole (e.g., methylthiazole), or methoxyethyl groups. Compare IC₅₀ values to identify critical pharmacophores .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions. Use X-ray diffraction (resolution ≤2.0 Å) to identify H-bonds with urea carbonyl .
  • Free Energy Calculations : Molecular dynamics (MD) simulations (AMBER/CHARMM) quantify binding energies (ΔG) for SAR refinement .

Table 1 : SAR of Key Analogues

Substituent ModificationEnzyme IC₅₀ (nM)Binding Affinity (kcal/mol)
Cyclohexyl → Cyclopentyl120 → 450-8.2 → -6.7
Methoxyethyl → Ethoxyethyl95 → 210-9.1 → -7.5
Data derived from

Q. How can contradictory data regarding the compound’s bioactivity across different assays be systematically addressed?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Ensure consistent buffer conditions (pH 7.4, 1 mM DTT) .
  • Metabolic Stability : Test liver microsome stability (human/rat) to rule out false negatives due to rapid degradation .
  • Off-Target Profiling : Use kinase panels (e.g., Eurofins) to identify non-specific interactions. A selectivity index <10 suggests promiscuity .

Q. What computational approaches support the prediction of this compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide docks the compound into protein active sites (PDB: 3QKK). Score poses using ChemPLP/GOLD fitness functions .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models (e.g., Gaussian/NAMD) optimize electron density for urea-protein H-bonds .
  • Pharmacophore Modeling : Phase (Schrödinger) identifies essential features (e.g., urea H-bond donors, thiazole π-stacking) .

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